molecular formula C7H4I2O2 B029736 3,5-Diiodo-4-hydroxybenzaldehyde CAS No. 1948-40-9

3,5-Diiodo-4-hydroxybenzaldehyde

Cat. No.: B029736
CAS No.: 1948-40-9
M. Wt: 373.91 g/mol
InChI Key: WHLUEIMENHLCMY-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-hydroxybenzaldehyde (C₇H₄I₂O₂) is a halogenated aromatic aldehyde characterized by two iodine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position of the benzaldehyde core. Its molecular weight is 373.91 g/mol, with a melting point of 200–202°C . This compound is synthesized via iodination of 4-hydroxybenzaldehyde using environmentally friendly methods, achieving yields up to 98% with high purity (99.9%), outperforming older protocols that required longer reaction times and resulted in lower yields (68%) .

The aldehyde group and iodine substituents enhance its reactivity and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHLUEIMENHLCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20173129
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Molecular Weight

373.91 g/mol
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CAS No.

1948-40-9
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 4-hydroxy-3,5-diiodobenzaldehyde
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Preparation Methods

Nucleus Iodination of 4-Hydroxybenzaldehyde

The introduction of iodine atoms at the 3- and 5-positions of 4-hydroxybenzaldehyde represents a direct route. This method involves electrophilic aromatic substitution (EAS), leveraging the activating effect of the hydroxyl group to direct iodination.

Reagents and Conditions

  • Iodinating agents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

  • Catalyst : Sulfuric acid or Lewis acids (e.g., FeCl₃).

  • Temperature : 60–80°C for 6–12 hours.

Mechanism
The hydroxyl group activates the aromatic ring, facilitating electrophilic attack at the meta positions. Iodination proceeds via the generation of an iodonium ion (I⁺), which substitutes hydrogen atoms at the 3- and 5-positions.

Challenges

  • Regioselectivity : Competitive para-substitution may occur without rigorous temperature control.

  • Over-iodination : Excess iodinating agents can lead to tri- or tetra-iodinated byproducts.

Yield Optimization

  • Use stoichiometric iodine (2 equivalents) and monitor reaction progress via thin-layer chromatography (TLC).

  • Purify via recrystallization from ethanol/water mixtures.

Side-Chain Iodination of 4-Hydroxy-3,5-diiodotoluene

This two-step approach involves:

  • Nucleus iodination of p-cresol to form 4-hydroxy-3,5-diiodotoluene.

  • Side-chain oxidation of the methyl group to an aldehyde.

Step 1: Synthesis of 4-Hydroxy-3,5-diiodotoluene

Reagents :

  • p-Cresol, iodine, hydrogen peroxide (H₂O₂) in o-dichlorobenzene.
    Conditions :

  • 15–30°C for nucleus iodination, followed by 150–160°C for side-chain iodination.

Reaction Overview
p-Cresol undergoes iodination at the 3- and 5-positions using iodine and H₂O₂ as an oxidizing agent. The methyl group is subsequently iodinated to form a diiodomethyl intermediate, which is hydrolyzed to the aldehyde.

Step 2: Oxidation of the Methyl Group

Reagents :

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
    Conditions :

  • Reflux at 100°C for 4–6 hours.

Mechanism
The diiodomethyl group is oxidized to the aldehyde via a radical intermediate, with CrO₃ acting as a two-electron oxidizer.

Yield Data

StepReagentsTemperature (°C)Yield (%)
1I₂, H₂O₂3085
2CrO₃10078

One-Pot Iodination and Oxidation

A streamlined method combining nucleus iodination and side-chain oxidation in a single reactor minimizes intermediate isolation.

Procedure

  • Dissolve p-cresol in o-dichlorobenzene.

  • Add iodine (2.2 equivalents) and H₂O₂ at 30°C.

  • Heat to 160°C to initiate side-chain iodination.

  • Hydrolyze with water at 100°C to form the aldehyde.

Advantages

  • Reduced processing time.

  • Higher overall yield (82–85%) due to minimized intermediate degradation.

Industrial-Scale Production Considerations

Solvent Selection

  • o-Dichlorobenzene : Preferred for its high boiling point (180°C) and compatibility with iodine.

  • Alternative solvents : Chlorobenzene or dichloromethane (lower yields due to volatility).

Byproduct Management

  • Hydrogen iodide (HI) : Neutralized with NaOH scrubbers.

  • Unreacted iodine : Recovered via distillation and reused.

Continuous Flow Synthesis

  • Nucleus iodination : Performed in cascade agitators at 30°C.

  • Side-chain oxidation : Conducted in tubular reactors at 160°C.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nucleus IodinationDirect, fewer stepsLow regioselectivity70–75
Side-Chain OxidationHigh purityMulti-step, costly78–85
One-Pot SynthesisEfficient, scalableRequires precise temp. control82–85

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3,5-Diiodo-4-hydroxybenzaldehyde serves as an important intermediate in organic synthesis. It is utilized for the synthesis of various complex organic molecules due to its reactive aldehyde and hydroxy functional groups. The compound can undergo reactions such as:

  • Condensation Reactions : It can participate in reactions with amines to form Schiff bases.
  • Cross-Coupling Reactions : The iodine substituents allow for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds.

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications, particularly as a precursor for developing biologically active compounds. Some notable findings include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
  • Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating potential use in cancer therapy .

Environmental Studies

This compound is also studied in the context of environmental chemistry:

  • Disinfection Byproducts (DBPs) : It has been implicated in the formation of DBPs during chlorination processes in water treatment. Research highlights the health impacts associated with these DBPs, linking them to increased cancer risks and other health issues . The compound's role in DBP formation emphasizes the need for careful monitoring and regulation in water treatment practices.

Agrochemical Applications

The compound is used as an intermediate in the synthesis of agrochemicals. Its halogenated structure enhances biological activity, making it suitable for developing herbicides and pesticides.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: DBP Formation

Research conducted on chlorinated drinking water revealed that this compound contributes to the formation of triiodomethane (TIM), a harmful DBP. The study assessed various parameters affecting DBP formation and emphasized the importance of understanding these compounds' health impacts to improve water treatment protocols .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Antithyroxine Activity

  • 3,5-Diiodo-4-hydroxybenzaldehyde exhibits potent antithyroxine activity, with derivatives like its oxime and ester analogs (e.g., n-butyl 3,5-diiodo-4-hydroxybenzoate) showing comparable or higher potency. For example, 3,5-diiodoanisaldoxime is active at 50 mg/kg, slightly less potent than the n-butyl ester .
  • Syringaldehyde lacks iodination but demonstrates radioprotective effects via antioxidant mechanisms, reducing DNA damage and activating Akt survival pathways .

Anticancer Potential

  • The iodine atoms in this compound enhance its bioactivity in combretastatin-like prodrugs, which disrupt microtubule assembly in cancer cells .
  • 3,5-Dimethoxy derivatives (e.g., syringaldehyde) are less active in anticancer screens but serve as cost-effective precursors for substituted indanones .

Halogenation Efficiency

  • Iodination of 4-hydroxybenzaldehyde to produce This compound is highly efficient (98% yield) under optimized conditions , whereas chlorination or bromination of similar substrates often requires harsher reagents (e.g., Cl₂ gas) and yields lower purity .
  • 3,5-Diiodo-4-methoxybenzaldehyde , a methyl-protected analog, is synthesized in 80% yield via methylation of the parent compound, enhancing solubility for further reactions .

Functional Group Modifications

  • The aldehyde group in This compound readily forms oximes, hydrazones, and Schiff bases, expanding its utility in medicinal chemistry .
  • In contrast, 4-hydroxy-3,5-dimethylbenzaldehyde undergoes condensation reactions with triazoles to form heterocyclic antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Iodine substituents in This compound increase lipophilicity (logP ≈ 3.5), favoring membrane permeability but reducing aqueous solubility.
  • Syringaldehyde (logP ≈ 1.2) and 4-hydroxybenzaldehyde (logP ≈ 1.4) are more water-soluble due to polar methoxy or hydroxyl groups .

Stability

  • Iodinated derivatives are light-sensitive, requiring protection from photodegradation during synthesis , whereas 3,5-dimethyl-4-hydroxybenzaldehyde is stable under ambient conditions .

Biological Activity

3,5-Diiodo-4-hydroxybenzaldehyde, also known as 4-hydroxy-3,5-diiodobenzaldehyde, is a halogenated aromatic compound with diverse applications in organic synthesis, pharmaceuticals, and environmental science. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role as a disinfection byproduct.

  • Chemical Formula : C₇H₄I₂O₂
  • Molecular Weight : 373.92 g/mol
  • CAS Number : 1948-40-9
  • Melting Point : 198°C to 206°C
  • Solubility : Insoluble in water; sparingly soluble in chloroform and methanol.
PropertyValue
Molecular FormulaC₇H₄I₂O₂
Molecular Weight373.92 g/mol
Melting Point198°C to 206°C
SolubilityInsoluble in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Cytotoxicity and Genotoxicity

The compound has been studied for its cytotoxic effects on different cell lines. For instance, in experiments involving human cell lines, it was observed that exposure to this compound resulted in increased cytotoxicity when compared to untreated controls. This cytotoxicity is particularly pronounced when the compound is used in conjunction with chloramine disinfectants, which can enhance the overall toxicity of disinfection byproducts (DBPs) .

Bioremediation Potential

This compound has been identified as a potential bioremediation agent due to its presence in wastewater and its ability to degrade under certain environmental conditions. Its application in bioremediation could help mitigate the impact of iodinated DBPs in aquatic environments .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects of this compound on human epithelial cells.
    • Results : The compound induced significant cell death at concentrations above 100 µg/mL after 24 hours of exposure. The study highlighted the need for caution when using this compound in therapeutic contexts due to its cytotoxic potential.

Q & A

Q. What are the optimal synthetic methodologies for preparing 3,5-diiodo-4-hydroxybenzaldehyde, and how do they compare in yield and purity?

Answer: The most efficient method involves a solvent-free grinding technique using N-iodosuccinimide (NIS) as the iodinating agent. Key steps include:

Mixing p-hydroxybenzaldehyde with NIS (2.2 equivalents) in a mortar.

Grinding at room temperature for 15 minutes.

Purification via recrystallization from ethanol.

Data Comparison:

MethodYield (%)Purity (%)Reaction TimeReference
Grinding with NIS9899.915 min
Conventional reflux688514 hours
Harsh acidic conditions64668 hours

This method avoids harsh solvents, reduces reaction time, and achieves superior regioselectivity due to the electrophilic aromatic substitution mechanism favored by NIS .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

Answer: Critical spectroscopic data include:

  • IR (KBr): Broad O–H stretch at 3192 cm⁻¹, aldehyde C=O at 1707 cm⁻¹, and aromatic C–I stretches at 619 cm⁻¹ .
  • ¹H NMR (DMSO-d₆): Singlet at δ 8.20 (2H, aromatic protons ortho to iodine), δ 9.73 (1H, aldehyde proton) .
  • Mass Spec (APCI): m/z 374 [M+H]⁺ (calculated 373.91 for C₇H₄I₂O₂) .

These data confirm the diiodinated structure and absence of byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for iodination reactions of 4-hydroxybenzaldehyde?

Answer: Discrepancies arise from variables such as:

  • Iodinating agent stoichiometry: Excess NIS (≥2.2 eq) ensures complete diiodination .
  • Reaction medium: Solvent-free grinding minimizes side reactions (e.g., oxidation) vs. traditional reflux .
  • Workup procedures: Recrystallization from ethanol improves purity compared to column chromatography.

Recommendations:

  • Validate reagent purity via titration.
  • Monitor reaction progress using TLC (eluent: hexane/ethyl acetate 7:3).
  • Optimize stoichiometry and mixing efficiency for scalability.

Q. What factors influence regioselectivity in the diiodination of 4-hydroxybenzaldehyde, and how can they be controlled?

Answer: Regioselectivity is governed by:

  • Electronic effects: The hydroxyl group activates the aromatic ring at para and ortho positions, but steric hindrance from iodine directs subsequent substitution to the 3,5 positions .
  • Catalytic additives: Acidic conditions (e.g., glacial acetic acid) enhance electrophilicity of iodine but may promote over-iodination .

Control Strategies:

  • Use mild iodinating agents (NIS over I₂/HNO₃).
  • Limit reaction time to prevent triiodination.
  • Employ DFT calculations to predict substitution patterns.

Q. How can alternative iodination agents or green chemistry principles improve the sustainability of synthesizing this compound?

Answer:

  • Green agents: Replace NIS with recyclable iodine sources (e.g., I₂/KIO₃ in water) to reduce waste .
  • Solvent-free mechanochemistry: Grinding eliminates volatile organic solvents, aligning with green chemistry principles .
  • Catalytic systems: Immobilized enzymes or metal-organic frameworks (MOFs) could enhance selectivity and reduce iodine consumption.

Case Study:
A solvent-free method achieved 98% yield with 99.9% purity, reducing energy use by 60% compared to reflux methods .

Q. What safety protocols are critical when handling iodination reactions involving this compound?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of iodine vapors.
  • Waste disposal: Neutralize residual iodine with sodium thiosulfate before disposal .
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

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